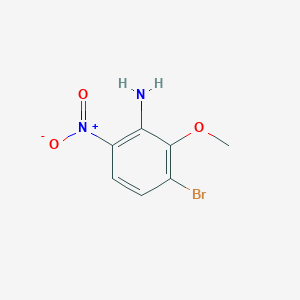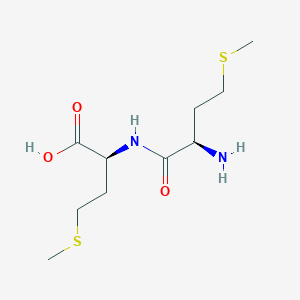
Methyl 6-chloro-3-nitropyrazinoate
Vue d'ensemble
Description
Methyl 6-chloro-3-nitropyrazinoate is an organic compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a methyl ester group, a chlorine atom, and a nitro group attached to the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-3-nitropyrazinoate typically involves the nitration of 6-chloropyrazine-2-carboxylic acid followed by esterification. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the pyrazine ring. The resulting 6-chloro-3-nitropyrazine-2-carboxylic acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-chloro-3-nitropyrazinoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 6-chloro-3-aminopyrazinoate.
Substitution: Various substituted pyrazinoates depending on the nucleophile used.
Hydrolysis: 6-chloro-3-nitropyrazine-2-carboxylic acid.
Applications De Recherche Scientifique
Methyl 6-chloro-3-nitropyrazinoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl 6-chloro-3-nitropyrazinoate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting key enzymes or interfering with cellular processes in pathogens. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the chlorine atom and ester group can enhance the compound’s binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-chloro-3-aminopyrazinoate: Similar structure but with an amino group instead of a nitro group.
Methyl 6-bromo-3-nitropyrazinoate: Similar structure but with a bromine atom instead of a chlorine atom.
Ethyl 6-chloro-3-nitropyrazinoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 6-chloro-3-nitropyrazinoate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both a nitro group and a chlorine atom allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
methyl 6-chloro-3-nitropyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O4/c1-14-6(11)4-5(10(12)13)8-2-3(7)9-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSDJWJVROOPIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(furan-2-yl)methyl]-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B3298191.png)
![1,6,7-trimethyl-8-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B3298197.png)
![8-[(furan-2-yl)methyl]-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B3298199.png)
![2-nitro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B3298200.png)
![4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3298214.png)




![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B3298260.png)
![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B3298264.png)

![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile](/img/structure/B3298296.png)

